Stereochemical Identity: (Z)-Isomer Purity as a Differentiator from (E)-N-benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide
The compound is explicitly the (Z)-isomer, confirmed by its unique InChI Key (LCSHRCDPBRWDNF-MOSHPQCFSA-N) [1]. In the broader α-cyanoacrylamide class developed as tyrosine kinase inhibitors, the specific E/Z geometry is known to be a determinant of biological activity, with synthetic procedures capable of yielding single E- or Z-isomers as well as mixtures [2]. Procuring the incorrect or unspecified isomer mixture can introduce uncontrolled variability in kinase inhibition assays.
| Evidence Dimension | Stereochemical configuration (E vs. Z) impact on biological activity consistency |
|---|---|
| Target Compound Data | Single (Z)-isomer (confirmed by InChI Key) [1] |
| Comparator Or Baseline | (E)-N-benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide or an unspecified E/Z mixture |
| Quantified Difference | Not quantifiable for this specific compound pair; class-level precedent shows isomer-specific activity in α-cyanoacrylamide kinase inhibitors [2]. |
| Conditions | Stereochemical assignment based on IUPAC naming and InChI Key computational descriptors [1]; kinase inhibition assay context from patent class [2]. |
Why This Matters
The defined (Z)-configuration ensures experimental reproducibility; substitution with an (E)-isomer or a mixed batch can result in variable target engagement in kinase inhibitor screening cascades.
- [1] PubChem. (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide. InChI Key: LCSHRCDPBRWDNF-MOSHPQCFSA-N. View Source
- [2] Pharmacia S.p.A. (1995). U.S. Patent No. 5,652,250. Describes synthesis of single E- and Z-isomers and their use as tyrosine kinase inhibitors. View Source
